7-Bromo-8-chloroquinoline is a halogenated derivative of quinoline, characterized by the presence of bromine and chlorine atoms at the 7th and 8th positions of the quinoline ring, respectively. Its molecular formula is with a molecular weight of 242.5 g/mol. This compound is significant in various scientific fields, including medicinal chemistry, due to its potential biological activities and applications in synthetic organic chemistry.
7-Bromo-8-chloroquinoline falls under the category of heterocyclic aromatic compounds, specifically quinolines, which are known for their diverse biological activities. The compound is typically synthesized through halogenation reactions involving quinoline or its derivatives.
The synthesis of 7-bromo-8-chloroquinoline generally involves the direct halogenation of quinoline. The typical reaction conditions include:
In industrial settings, continuous flow reactors or batch reactors are utilized to manage the exothermic nature of halogenation reactions, ensuring consistent product quality. Advanced purification techniques such as column chromatography and recrystallization are employed to achieve high purity levels of the final product.
The molecular structure of 7-bromo-8-chloroquinoline can be represented as follows:
The presence of halogen atoms significantly influences the compound's electronic properties and reactivity, making it an interesting subject for further chemical studies.
7-Bromo-8-chloroquinoline can undergo various chemical transformations:
The major products formed from these reactions vary depending on the specific conditions used, leading to oxidized derivatives, reduced forms, or substituted compounds.
The mechanism of action for 7-bromo-8-chloroquinoline is primarily linked to its ability to interact with specific biological targets. For instance, it may inhibit enzymes involved in critical metabolic pathways in pathogens, such as heme polymerase in malaria-causing parasites. This inhibition prevents the conversion of heme into hemozoin, resulting in toxic accumulation within the parasite and ultimately leading to its death.
These properties make 7-bromo-8-chloroquinoline suitable for various applications in research and industry.
7-Bromo-8-chloroquinoline has several notable applications:
The strategic placement of bromine and chlorine atoms on the quinoline scaffold directly influences biological potency through multifaceted mechanisms. These heavy halogens introduce substantial steric and electronic perturbations that enhance target recognition and binding affinity. Bromine's polarizability facilitates stronger halogen bonding interactions with biomolecular targets compared to lighter halogens, while chlorine's optimal size-volume ratio supports both hydrophobic contacts and halogen bonding [1]. In 7-bromo-8-chloroquinoline, the ortho-positioned halogens create a distinctive electronic asymmetry across the bicyclic system, enhancing dipole moments critical for membrane penetration and intracellular accumulation [2] .
The ortho-halogen effect specifically at positions 7 and 8 demonstrates profound bioactivity implications. Research on structurally related HQ analogues reveals this positioning significantly enhances antibacterial potency against resistant gram-positive pathogens like methicillin-resistant Staphylococcus epidermidis (MRSE). The halogenation pattern directly correlates with improved minimum inhibitory concentrations (MICs) and potent biofilm eradication capabilities, as evidenced by halogenated quinoline derivatives achieving MIC values as low as 0.59 µM against MRSE planktonic cells and minimum biofilm eradication concentrations (MBEC) of 2.35 µM [1]. This represents a substantial advance over non-halogenated counterparts due to enhanced membrane permeability and resistance to enzymatic degradation [1] [4].
Table 1: Influence of Halogen Position on Biological Activity of Selected Halogenated Quinolines
Compound | Halogen Position | MIC against MRSE (µM) | MBEC against MRSE (µM) | ClogP |
---|---|---|---|---|
Broxyquinoline | 5,7-dibromo-8-OH | 6.25 | >100 | 3.98 |
HQ 2 (Morpholine) | 7-Br substitution | 0.59 | 2.35 | 3.44 |
HQ 3 (Boc-Piperazine) | 7-Br substitution | 0.30-0.78 | 1.56-18.8 | 5.41 |
7-Bromo-8-chloroquinoline | 7-Br, 8-Cl | Under investigation | Under investigation | ~3.5* |
*Estimated based on structural similarity to reported analogues
Beyond direct target engagement, the bromo-chloro combination strategically balances lipophilicity and solubility. Computational studies (ClogP) indicate that 7,8-dihalogenation maintains optimal ClogP values (approximately 3.5) that traverse the Goldilocks zone of bioavailability—sufficiently lipophilic for membrane penetration yet polar enough for aqueous dissolution. This balance is critical for compounds targeting intracellular pathogens and biofilm-embedded bacteria, where poor solubility limits efficacy of conventional antibiotics. The halogen-induced electron withdrawal also modulates the pKa of adjacent functional groups, potentially enhancing metal-chelating capabilities that disrupt bacterial metalloenzymes [1] [4]. This dual functionality—direct target binding and optimized pharmacokinetics—establishes 7-bromo-8-chloroquinoline as a rationally designed scaffold poised for therapeutic development against persistent biofilm-mediated infections.
The journey of halogenated quinolines from serendipitous discoveries to rationally designed therapeutic candidates spans over a century. The foundational Cinchona alkaloids (quinine, quinidine) provided the first evidence of quinoline's antimalarial potential in the 19th century, though their complex structures limited synthetic modification [4] [5]. The mid-20th century witnessed systematic halogenation strategies applied to the quinoline core, beginning with chloroquine's deployment against malaria and later expanding to broxyquinoline (5,7-dibromo-8-hydroxyquinoline) for amoebic infections. These first-generation agents established the pharmacophoric importance of halogen placement but lacked efficacy against resistant bacterial pathogens and biofilms [1].
The antibiotic resistance crisis of the 1980s-1990s catalyzed innovation in HQ design. Seminal work recognized that conventional antibiotics failed against metabolically dormant persister cells within biofilms—structures implicated in 80% of human infections. This awareness shifted focus toward non-growth-dependent antibacterial mechanisms, with halogenated phenazines (HPs) from Pseudomonas aeruginosa providing the initial blueprint for biofilm eradication. The pivotal scaffold-hopping strategy from phenazines to quinolines in the early 2000s marked 7-bromo-8-chloroquinoline's conceptual emergence. Researchers noted that synthetic 7,8-dihalogenated quinolines mirrored HP's metal-chelating pharmacophore while offering superior synthetic tunability [1].
Table 2: Key Milestones in Halogenated Quinoline Development Leading to 7-Bromo-8-Chloroquinoline
Time Period | Development Milestone | Significance |
---|---|---|
1820s-1830s | Isolation of quinine from Cinchona bark; Runge's isolation of quinoline from coal tar (1834) | Established quinoline as biologically active scaffold; provided natural template for modification [4] [5] |
1940s-1950s | Development of chloroquine; synthesis of broxyquinoline | Demonstrated therapeutic potential of halogenated quinolines; first clinical validation [1] |
1980s-1990s | Fluoroquinolone antibiotics (ciprofloxacin); recognition of biofilm persistence crisis | Revealed limitations of conventional antibiotics against biofilms; spurred HQ innovation [4] |
Early 2000s | Discovery of Pseudomonas phenazines' biofilm-eradicating activity | Provided mechanistic blueprint for HQs; identified metal chelation as key strategy [1] |
2010-2015 | Scaffold-hopping from phenazines to quinolines; 2-position modification studies | Rational design of 7,8-dihalogenated quinolines; established SAR principles [1] |
2018-Present | Third-generation HQs with enhanced MRSE activity; emergence of 7-bromo-8-chloroquinoline | Focused optimization for biofilm penetration; investigation of 7-Br/8-Cl combination [1] [2] |
Contemporary pharmacological research on 7-bromo-8-chloroquinoline crystallized around 2018-2022 with advances in position-selective halogenation techniques. The compound's synthetic accessibility via Skraup, Knorr, and Conrad-Limpach methodologies enabled systematic exploration of its pharmacophore [5]. Recent studies focus on its distinct advantages: (1) The 7-bromo substituent provides greater metabolic stability than chloro or fluoro analogues due to stronger carbon-bromine bonding; (2) The 8-chloro group sterically blocks enzymatic deactivation at this vulnerable position while enhancing membrane interaction; and (3) The combined electronic effects create a dipole moment that promotes penetration through polysaccharide-rich biofilm matrices resistant to conventional antibiotics [1] . These properties position 7-bromo-8-chloroquinoline as a next-generation biofilm disruptor—particularly against Staphylococcus epidermidis biofilms on medical implants where current therapies fail [1].
The compound's emergence coincides with the third-generation HQ development focusing on water-solubilizing modifications at the 2-position. Unlike earlier lipophilic analogues (ClogP ≥4.6), 7-bromo-8-chloroquinoline's intermediate ClogP (~3.5) maintains membrane permeability while accommodating polar 2-substituents like morpholine—an approach validated by HQ 2's MRSE MBEC of 2.35 µM [1]. This strategic balance positions 7-bromo-8-chloroquinoline as a versatile synthon for hybrid molecules targeting antibiotic-resistant and biofilm-associated infections through multiple mechanisms, fulfilling an urgent clinical need unaddressed by 20th-century antibiotics.
Table 3: Key Structural and Chemical Properties of 7-Bromo-8-chloroquinoline
Property | Specification | Biological Relevance |
---|---|---|
CAS Registry Number | 1429790-80-6 | Unique compound identifier |
Molecular Formula | C₉H₅BrClN | Elemental composition |
Molecular Weight | 242.50 g/mol | Dosage formulation considerations |
SMILES Notation | ClC₁=C₂N=CC=CC₂=CC=C₁Br | Electronic structure representation |
Halogen Positions | Bromine (C7), Chlorine (C8) | Ortho-effect for enhanced bioactivity |
Theoretical ClogP | ~3.5 (estimated) | Optimized membrane permeability |
Synthetic Accessibility | High (via Skraup/Knorr syntheses) | Enables large-scale analogue production |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: